molecular formula C21H20O10 B15218607 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one

Cat. No.: B15218607
M. Wt: 432.4 g/mol
InChI Key: MYXNWGACZJSMBT-JWFOYSBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one is a complex organic compound known for its significant biological activities. This compound belongs to the class of flavonoids, which are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the subsequent attachment of the hydroxyphenyl and trihydroxy-tetrahydropyran groups. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying biological activities.

Scientific Research Applications

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.

    Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are relevant in various biological processes.

    Medicine: Research focuses on its potential anticancer, cardioprotective, and neuroprotective effects.

    Industry: It is used in the development of nutraceuticals, pharmaceuticals, and cosmetic products due to its beneficial properties.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Mechanisms: It induces apoptosis in cancer cells, inhibits cell proliferation, and interferes with cancer cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other flavonoids such as quercetin, kaempferol, and myricetin. These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of the trihydroxy-tetrahydropyran group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21?/m1/s1

InChI Key

MYXNWGACZJSMBT-JWFOYSBNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.